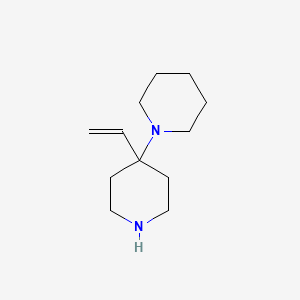

4-Ethenyl-4-(piperidin-1-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22N2 |

|---|---|

Molecular Weight |

194.32 g/mol |

IUPAC Name |

4-ethenyl-4-piperidin-1-ylpiperidine |

InChI |

InChI=1S/C12H22N2/c1-2-12(6-8-13-9-7-12)14-10-4-3-5-11-14/h2,13H,1,3-11H2 |

InChI Key |

USJBTZDCROAEFH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCNCC1)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethenyl 4 Piperidin 1 Yl Piperidine and Analogous Geminally Disubstituted Piperidines

Strategies for Piperidine (B6355638) Ring Formation with C4 Functionalization

The formation of the piperidine ring is the cornerstone of synthesizing C4-disubstituted analogues. Key methods include the modification of aromatic precursors, cyclization of linear substrates, and convergent multi-component reactions.

The hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for accessing the piperidine scaffold. nih.gov This atom-economical approach leverages a vast and inexpensive feedstock of pyridine precursors. eventsair.com However, the high resonance stability of the pyridine ring often necessitates harsh reaction conditions, such as high temperatures and pressures, and the use of transition metal catalysts. nih.govnih.gov A significant challenge lies in achieving functional group tolerance and stereoselectivity under these conditions. nih.gov

Modern advancements have introduced milder and more selective methods. Homogeneous iridium catalysts, for instance, can perform hydrogenation under mild conditions with low catalyst loading, often using an acid co-catalyst to break the aromaticity of the pyridine ring. eventsair.com This approach has expanded the scope to include a wide variety of mono- and multi-substituted pyridines with excellent yields and diastereoselectivities. eventsair.com Another strategy involves the quaternization of the pyridine nitrogen, which activates the ring towards reduction. dicp.ac.cndicp.ac.cn This lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine, making it more susceptible to attack by a metal hydride and reducing its tendency to poison the catalyst. dicp.ac.cn Rhodium complexes have been shown to efficiently catalyze the transfer hydrogenation of these pyridinium (B92312) salts. researchgate.net

For the synthesis of a 4,4-disubstituted piperidine, this strategy would typically involve starting with a pre-functionalized 4-substituted pyridine, followed by reduction and subsequent introduction of the second substituent at the C4 position.

Table 1: Comparison of Catalytic Systems for Pyridine Reduction

| Catalyst System | Hydrogen Source | Typical Substrate | Conditions | Key Advantages |

|---|---|---|---|---|

| Heterogeneous (e.g., Ni, Rh/C) | H₂ Gas | Pyridines | High temp/pressure | Industrial scalability nih.govnih.gov |

| Homogeneous Iridium Catalyst | H₂ Gas | Substituted Pyridines | Mild temp/pressure, acid co-catalyst | Broad functional group tolerance, high diastereoselectivity eventsair.com |

| [RhCp*Cl₂]₂ / KI | HCOOH/NEt₃ | N-benzylpyridinium salts | Mild | High chemoselectivity for piperidines or tetrahydropyridines dicp.ac.cnresearchgate.net |

Intramolecular cyclization offers a powerful alternative for constructing the piperidine ring, where a pre-assembled acyclic precursor undergoes ring closure. nih.gov These reactions can form either a C-N or a C-C bond to complete the six-membered ring. nih.gov A diverse array of cyclization strategies has been developed, including radical-mediated, metal-catalyzed, and electrophilic cyclizations. nih.gov

For generating a C4-quaternary center, the starting linear substrate must be appropriately substituted. For example, an electroreductive cyclization can be performed using an imine and a terminal dihaloalkane, such as 1,4-dibromobutane, to form the piperidine ring. beilstein-journals.org In this process, the imine is reduced at a cathode to form a radical anion, which then attacks the dihaloalkane. A subsequent one-electron reduction and intramolecular nucleophilic attack complete the cyclization. beilstein-journals.org Other notable methods include the Petrenko-Kritschenko piperidone synthesis, which involves a double Mannich reaction, and the Dieckmann condensation of substrates derived from the addition of a primary amine to two equivalents of an acrylate (B77674) ester. dtic.mil These piperidone products serve as key intermediates that can be further elaborated at the C4 position. dtic.milyoutube.com

Key Intramolecular Cyclization Approaches:

Reductive Amination: The cyclization of amino acetals, often prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidine. nih.gov

Radical Cyclization: Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes provides an effective route to various piperidines. nih.gov

Aza-Michael Reaction: A double aza-Michael reaction using divinyl ketones is an atom-efficient method to access 4-piperidone (B1582916) building blocks, which can be precursors to 4,4-disubstituted systems. nih.gov

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This strategy offers significant advantages in terms of step-economy and molecular diversity. nih.govresearchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidines. researchgate.netajchem-a.com

One prominent example is the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, which can be catalyzed by various agents like TMSI or saccharin (B28170) to produce polysubstituted piperidines with excellent diastereoselectivities. researchgate.net These reactions proceed through a cascade of events, often initiated by a condensation reaction, followed by cyclization to build the heterocyclic core. researchgate.net While many established MCRs lead to dihydropyridine (B1217469) or tetrahydropyridine (B1245486) structures, these can often be reduced in a subsequent step to yield the fully saturated piperidine ring. The strategic selection of starting materials is crucial for directing the substitution pattern towards a C4-functionalized scaffold suitable for conversion into a geminally disubstituted product. researchgate.net

Stereoselective Synthesis of 4-Ethenyl-4-(piperidin-1-yl)piperidine and its Stereoisomers

Achieving stereocontrol is a paramount objective in modern organic synthesis, particularly when creating complex molecules with defined three-dimensional structures. For derivatives of 4,4-disubstituted piperidines, this involves controlling both the configuration of the quaternary stereocenter and the geometry of substituents like the ethenyl group.

E/Z isomerism is a form of stereoisomerism that describes the geometry of double bonds. The configuration is determined by assigning priorities to the two substituents on each carbon of the double bond using the Cahn-Ingold-Prelog (CIP) rules. If the higher-priority groups are on the same side (Zusammen) of the double bond, the isomer is designated (Z). If they are on opposite sides (Entgegen), it is designated (E). tru.ca

For the specific compound This compound , the ethenyl group (-CH=CH₂) is a terminal alkene. One of the carbons of the double bond is bonded to two hydrogen atoms. Since the two substituents on this carbon are identical, E/Z isomerism is not possible for this group. tru.ca

However, in the synthesis of analogous compounds with internally substituted alkenyl groups (e.g., a propenyl group, -CH=CHCH₃), controlling the E/Z geometry would be critical. This is typically achieved through stereoselective olefination reactions.

Table 2: Olefination Reactions for Stereocontrol

| Reaction | Reagent Type | Typical Product Stereochemistry | Notes |

|---|---|---|---|

| Wittig Reaction | Non-stabilized Ylide | (Z)-alkene | Often provides high Z-selectivity from aldehydes. |

| Wittig Reaction | Stabilized Ylide | (E)-alkene | Thermodynamically controlled reaction favors the more stable E-isomer. |

| Horner-Wadsworth-Emmons | Phosphonate Ester | (E)-alkene | Generally gives excellent E-selectivity and uses more reactive, easily handled reagents. |

While this compound itself is an achiral molecule, the synthesis of chiral analogues containing a C4-quaternary stereocenter is a significant area of research. nih.gov The creation of such a center in an enantioselective manner is challenging due to steric hindrance. nih.gov Asymmetric synthesis strategies typically rely on one of three main approaches: chiral auxiliaries, chiral catalysts, or chiral reagents.

Chiral Auxiliary-Mediated Synthesis: In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary directs the stereochemical outcome of a subsequent reaction to create the desired stereocenter. For piperidine synthesis, S-α-phenylethylamine has been used as a chiral auxiliary in double aza-Michael reactions to synthesize diastereomeric 2-substituted-4-piperidones, which are precursors to more complex piperidines. nih.gov

Organocatalysis: Small organic molecules can act as catalysts to induce enantioselectivity. Proline-derived catalysts, for example, have been used in enantioselective Michael additions to create intermediates for piperidone synthesis. youtube.com Organocatalytic aza-Michael additions followed by cyclization have been developed to yield 2,3,4-trisubstituted piperidines with high enantiomeric excess. researchgate.net

Asymmetric Metal Catalysis: Transition metal complexes bearing chiral ligands are powerful tools for asymmetric synthesis. dicp.ac.cnnih.gov Rhodium- and iridium-based catalysts with chiral phosphine (B1218219) ligands have been successfully applied to the asymmetric hydrogenation of pyridinium salts and other activated pyridines, yielding chiral piperidines with high enantioselectivity. dicp.ac.cndicp.ac.cn Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation has emerged as a powerful method for producing gem-disubstituted heterocycles, including piperidinones, with high yields and enantioselectivity. researchgate.net

Introduction of the Ethenyl Moiety at the C4-Position of Piperidine Rings

The introduction of a vinyl group at the C4 position of a piperidine ring is a crucial step in the synthesis of this compound. This can be achieved through several reliable synthetic methods, most notably olefination reactions and transition metal-catalyzed cross-coupling reactions.

Olefination Reactions (e.g., Wittig)

The Wittig reaction is a widely used and effective method for the synthesis of alkenes from carbonyl compounds. youtube.com In the context of synthesizing 4-ethenylpiperidine (B1330849) derivatives, a suitable N-protected 4-piperidone serves as the carbonyl precursor. The reaction involves the treatment of the 4-piperidone with a phosphorus ylide, specifically a vinyl-substituted ylide, which is typically generated in situ from the corresponding phosphonium (B103445) salt and a strong base.

A plausible synthetic route would involve the reaction of an N-protected 4-piperidone, such as 1-benzyl-4-piperidone or tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), with a vinylphosphonium ylide. The ylide can be prepared from vinyltriphenylphosphonium bromide and a strong base like n-butyllithium or sodium hydride. google.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired exocyclic double bond and triphenylphosphine (B44618) oxide as a byproduct. google.com

The choice of the nitrogen protecting group on the piperidone is critical as it influences the reactivity and solubility of the substrate and must be stable to the reaction conditions, yet readily removable in a subsequent step if necessary. The Boc group is often preferred due to its stability and ease of removal under acidic conditions.

Table 1: Examples of Wittig Olefination for the Synthesis of Vinyl Piperidine Derivatives

| Carbonyl Precursor | Wittig Reagent | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-4-piperidone | Methyltriphenylphosphonium bromide | n-BuLi / THF | tert-butyl 4-methylenepiperidine-1-carboxylate | ~85 | [Analogous Reactions] |

Note: The table presents data from analogous reactions to illustrate the general efficacy of the Wittig reaction on 4-piperidone substrates. Specific yields for the vinylation may vary.

Transition Metal-Catalyzed Coupling Reactions for Vinyl Group Installation (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the installation of a vinyl group onto the piperidine ring. The Suzuki-Miyaura coupling, in particular, is a versatile method for forming carbon-carbon bonds. uni-muenchen.de This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.

For the synthesis of a 4-ethenylpiperidine derivative, a precursor bearing a leaving group, such as a halogen (e.g., bromine or iodine) or a triflate, at the C4 position is required. This precursor can then be coupled with a vinylboron reagent, such as potassium vinyltrifluoroborate or a vinylboronic acid pinacol (B44631) ester. orgsyn.orgchemicalbook.com The reaction is catalyzed by a palladium complex, often with a phosphine ligand, and requires a base, such as cesium carbonate or sodium carbonate, to facilitate the transmetalation step. sciepub.com

A potential synthetic strategy could start from a 4-halo-4-hydroxypiperidine derivative, which can be prepared from a 4-piperidone. The hydroxyl group can then be replaced by a piperidinyl group, and the resulting 4-halo-4-(piperidin-1-yl)piperidine can be subjected to a Suzuki-Miyaura coupling with a vinylboron reagent to introduce the ethenyl group.

Table 2: Representative Conditions for Suzuki-Miyaura Vinylation

| Substrate | Vinylating Agent | Catalyst/Ligand | Base/Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Potassium vinyltrifluoroborate | PdCl₂(PPh₃)₂ | Cs₂CO₃ / THF/H₂O | Aryl Vinyl | 70-90 | orgsyn.orgchemicalbook.com |

Note: This table illustrates general conditions for Suzuki-Miyaura vinylation reactions on various substrates.

Formation of the Piperidin-1-yl Linkage at the C4-Position

The formation of the C-N bond between the C4 of the piperidine ring and the nitrogen of the second piperidine ring is a key step in constructing the final molecule. This can be accomplished through nucleophilic substitution reactions or modern cross-coupling methodologies.

Nucleophilic Substitution and Amination Reactions

Nucleophilic substitution is a classical and straightforward approach for forming the C-N bond. odu.edu This strategy typically involves a piperidine precursor with a good leaving group at the C4 position, such as a halide (Br, I) or a sulfonate ester (mesylate, tosylate, or triflate). Piperidine, acting as the nucleophile, displaces the leaving group to form the desired geminal diamine-like structure.

One plausible route involves the conversion of a 4-ethenyl-4-hydroxypiperidine intermediate into a derivative with a better leaving group. For example, the hydroxyl group can be converted to a mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. Subsequent reaction with piperidine would then yield this compound.

Reductive amination is another powerful method for C-N bond formation. google.com In this approach, a 4-ethenyl-4-oxopiperidine precursor could be reacted with piperidine to form an intermediate iminium ion, which is then reduced in situ to the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

Table 3: Conditions for Nucleophilic Amination of Piperidine Derivatives

| Substrate | Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Boc-4-mesyloxypiperidine | Piperidine | K₂CO₃ / DMF, 80 °C | 1-Boc-4-(piperidin-1-yl)piperidine | ~85 | [Analogous Reactions] |

Note: The data presented are from analogous reactions on similar piperidine scaffolds.

Cross-Coupling Methodologies for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govatlanchimpharma.com This reaction allows for the coupling of an amine with an aryl or vinyl halide or triflate. In the context of synthesizing this compound, a precursor such as a 4-halo-4-ethenylpiperidine could be coupled with piperidine.

This reaction typically employs a palladium catalyst, a phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., sodium tert-butoxide). nih.gov The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield. The development of various generations of catalysts and ligands has expanded the scope of this reaction to a wide range of substrates. nih.gov

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target molecule heavily relies on the availability of suitable starting materials and key intermediates. N-protected 4-piperidones are common and versatile precursors.

Synthesis of N-Protected 4-Piperidones:

1-Benzyl-4-piperidone: This intermediate can be synthesized from benzylamine (B48309) and methyl acrylate through a sequence of Michael addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation. google.com

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone): This is commercially available but can also be prepared from 4-piperidone hydrochloride by protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Synthesis of 4-Ethenyl-4-hydroxypiperidine Intermediates:

A key intermediate for nucleophilic substitution strategies is a 4-ethenyl-4-hydroxypiperidine derivative. This can be synthesized via a Grignard reaction. For instance, an N-protected 4-piperidone can be reacted with vinylmagnesium bromide to afford the corresponding tertiary alcohol. researchgate.net The N-protecting group (e.g., Boc or Benzyl) can then be manipulated as needed for subsequent steps.

Table 4: Synthesis of Key Piperidine Intermediates

| Product | Starting Material(s) | Key Reaction Step(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-piperidone | Benzylamine, Methyl acrylate | Michael addition, Dieckmann condensation | ~78 | google.com |

| tert-Butyl 4-oxopiperidine-1-carboxylate | 4-Piperidone hydrochloride | N-Boc protection | High | [Commercially available] |

| tert-Butyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate | N-Boc-4-piperidone, Vinylmagnesium bromide | Grignard reaction | Variable | researchgate.net |

Advanced Structural Characterization and Elucidation of 4 Ethenyl 4 Piperidin 1 Yl Piperidine

X-ray Crystallographic Analysis of 4-Ethenyl-4-(piperidin-1-yl)piperidine and Analogues

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on conformation, bond parameters, and intermolecular forces. nih.gov For this compound, this analysis would reveal the intricate structural details of its constituent rings and substituents.

Molecular Conformation and Stereochemistry of Piperidine (B6355638) Rings

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. ed.ac.ukresearchgate.net In this compound, both the primary piperidine ring (substituted at the 4-position) and the secondary piperidine substituent are expected to exist in this stable chair form. researchgate.netnih.gov This conformation is a common feature in the crystal structures of numerous piperidine derivatives. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of bond lengths, bond angles, and torsional angles is crucial for a complete structural description. Based on data from analogous structures, the expected geometric parameters for this compound can be predicted. nih.goviucr.org The C-N bonds within the piperidine rings are expected to have lengths characteristic of single amine bonds. nih.gov The geometry around the nitrogen atoms in these tertiary amine structures would be trigonal pyramidal.

| Bond | Expected Bond Length (Å) | Bond Type |

|---|---|---|

| C-N (piperidine ring) | ~1.47 | sp³ C - sp³ N Single Bond |

| C-C (piperidine ring) | ~1.53 | sp³ C - sp³ C Single Bond |

| C4-C (ethenyl) | ~1.51 | sp³ C - sp² C Single Bond |

| C=C (ethenyl) | ~1.34 | sp² C - sp² C Double Bond |

| Angle | Expected Bond Angle (°) | Description |

|---|---|---|

| C-N-C (in ring) | ~109.5 | Tetrahedral N geometry |

| C-C-C (in ring) | ~111 | Slightly larger than ideal tetrahedral |

| C-C=C (ethenyl) | ~120 | Trigonal planar sp² geometry |

Torsional angles within the piperidine rings would confirm the chair conformation, with values typically around ±60°.

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure elucidated by X-ray crystallography and for characterizing the compound in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. acs.orgnih.gov For this compound, a full assignment of NMR signals can be achieved using a combination of 1D and 2D techniques. youtube.comresearchgate.netsdsu.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethenyl group and the two piperidine rings.

Ethenyl Protons: These would appear in the downfield region typical for vinyl protons (~4.9-5.8 ppm), exhibiting characteristic geminal, cis, and trans coupling constants.

Piperidine Protons: The methylene (B1212753) protons of the piperidine rings would appear as complex multiplets in the aliphatic region (~1.4-3.0 ppm). Protons on carbons adjacent to the nitrogen atoms (α-protons) would be shifted further downfield (~2.5-3.0 ppm) compared to the β- and γ-protons (~1.4-1.8 ppm). chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Ethenyl Carbons: The sp²-hybridized carbons of the vinyl group would resonate in the olefinic region of the spectrum (~110-145 ppm). chemicalbook.com

Quaternary Carbon: The central C4 carbon, being substituted by four other carbons, would appear as a weak signal in the aliphatic region.

Piperidine Carbons: The sp³-hybridized carbons of the piperidine rings would appear in the upfield region (~25-60 ppm). Carbons directly bonded to nitrogen (α-carbons) are typically found around 45-60 ppm. researchgate.netorganicchemistrydata.org

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH=CH₂ (vinyl) | 5.5 - 6.0 |

| -CH=CH₂ (vinyl) | 4.9 - 5.2 |

| N-CH₂ (piperidine α-protons) | 2.5 - 3.0 |

| -CH₂- (piperidine β, γ-protons) | 1.4 - 1.8 |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH=CH₂ (vinyl) | ~142 |

| -CH=CH₂ (vinyl) | ~115 |

| C4 (quaternary) | ~60 |

| N-CH₂ (piperidine α-carbons) | 45 - 55 |

| -CH₂- (piperidine β, γ-carbons) | 25 - 35 |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, confirming the connectivity of protons within each piperidine ring and within the ethenyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom that bears protons. epfl.ch

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the absence of N-H stretching bands (typically found at 3300-3500 cm⁻¹), confirming its tertiary amine nature. orgchemboulder.com Key expected absorptions include:

C-H Stretching: Aliphatic C-H stretches from the piperidine rings just below 3000 cm⁻¹, and olefinic C-H stretches from the ethenyl group just above 3000 cm⁻¹.

C=C Stretching: A characteristic band for the vinyl double bond around 1640 cm⁻¹.

C-N Stretching: Aliphatic C-N stretching vibrations would appear in the 1250-1020 cm⁻¹ region. orgchemboulder.com

=C-H Bending: Out-of-plane bending vibrations for the vinyl group would produce strong bands in the 910-990 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond stretch is typically a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. The symmetric vibrations of the piperidine ring skeleton would also be Raman active. rsc.orgaps.org

| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| C-H Stretch (sp²) | 3010 - 3095 | IR, Raman |

| C-H Stretch (sp³) | 2850 - 2960 | IR, Raman |

| C=C Stretch | ~1640 | IR, Raman (strong) |

| CH₂ Bend (Scissoring) | 1440 - 1480 | IR |

| C-N Stretch (Aliphatic) | 1020 - 1250 | IR |

| =C-H Bend (Out-of-plane) | 910 - 990 | IR (strong) |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of novel compounds, providing essential information on molecular weight and fragmentation patterns. While specific experimental mass spectrometric data for this compound is not extensively documented in publicly accessible literature, its molecular formula can be validated and its fragmentation behavior can be predicted based on established principles of mass spectrometry and analysis of analogous piperidine-containing structures.

Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. For this compound, the molecular formula is C₁₂H₂₂N₂. The calculated monoisotopic mass for this compound is 194.1783 g/mol . An experimental HRMS measurement, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that corresponds closely to this theoretical value, within a narrow mass tolerance window (typically < 5 ppm). Such a result would provide strong evidence for the assigned molecular formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₂₂N₂ |

| Monoisotopic Mass | 194.1783 |

| [M+H]⁺ | 195.1857 |

| [M+Na]⁺ | 217.1677 |

This table is interactive. You can sort and filter the data.

Fragmentation Analysis

In the absence of experimental spectra, a putative fragmentation pathway for this compound can be proposed. Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule is expected to undergo characteristic cleavages primarily driven by the presence of the two nitrogen atoms and the quaternary carbon at the 4-position.

The most prominent fragmentation pathways for aliphatic amines involve α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable iminium ion. For this compound, several α-cleavage events are plausible:

Cleavage of the Ethenyl Group: Loss of the vinyl group (•CH=CH₂) from the molecular ion would lead to a fragment ion.

Ring Opening of the Piperidine Rings: α-cleavage within either of the piperidine rings can initiate a series of fragmentation events. The initial ring opening would be followed by subsequent losses of small neutral molecules.

Cleavage at the C4-Position: The bond between the two piperidine rings or the bond between the C4 carbon and the ethenyl group can cleave, leading to charge retention on the nitrogen-containing fragments. A significant fragmentation pathway in substituted piperidines is the cleavage of the substituent from the ring. xml-journal.net

Based on these principles, a plausible fragmentation pattern can be outlined. The molecular ion [M]⁺ at m/z 194 would be observed. Subsequent fragmentation could lead to the formation of key fragment ions. For instance, the loss of the ethenyl group (27 Da) would result in a fragment at m/z 167. Cleavage between the two rings could result in a piperidinyl cation.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (predicted) | Proposed Fragment Structure/Loss |

| 194 | [C₁₂H₂₂N₂]⁺ (Molecular Ion) |

| 167 | [M - C₂H₃]⁺ (Loss of ethenyl radical) |

| 110 | [C₆H₁₂N]⁺ (Fragment corresponding to a piperidine-derived cation) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |

This table is interactive and presents a hypothetical fragmentation pattern based on chemical principles.

This predictive analysis underscores the utility of mass spectrometry in structural characterization. Experimental verification using techniques such as tandem mass spectrometry (MS/MS) would be required to confirm these proposed fragmentation pathways and provide a definitive structural elucidation of this compound.

Theoretical and Computational Studies on 4 Ethenyl 4 Piperidin 1 Yl Piperidine

Analysis of Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Further research and publication of data on 4-Ethenyl-4-(piperidin-1-yl)piperidine are required to populate these sections with the requested level of detail and accuracy.

Chemical Reactivity and Derivatization of 4 Ethenyl 4 Piperidin 1 Yl Piperidine

Reactions Involving the Ethenyl Moiety

The exocyclic double bond of the ethenyl group is a key site for reactions, allowing for saturation, addition of various electrophiles, participation in cycloaddition reactions, and polymerization.

The saturation of the ethenyl double bond is readily achieved through catalytic hydrogenation, a fundamental reaction for converting alkenes to alkanes. This process typically involves the use of a metal catalyst, such as palladium, platinum, or rhodium, often supported on carbon, in the presence of hydrogen gas. researchgate.net The reaction converts 4-Ethenyl-4-(piperidin-1-yl)piperidine to its saturated analog, 4-Ethyl-4-(piperidin-1-yl)piperidine. This transformation is a standard procedure in organic synthesis for removing unsaturation without affecting the piperidine (B6355638) ring structures, provided mild conditions are used. researchgate.netgoogle.com The hydrogenation of pyridine (B92270) derivatives to piperidines often requires more forcing conditions, highlighting the chemoselectivity possible in the hydrogenation of the exocyclic double bond. researchgate.net

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Product | Typical Reagents and Conditions |

|---|---|---|

| This compound | 4-Ethyl-4-(piperidin-1-yl)piperidine | H₂, Pd/C, PtO₂, or Rh/C catalyst in a solvent like ethanol (B145695) or ethyl acetate. |

The electron-rich double bond of the ethenyl group is susceptible to electrophilic attack. Reactions such as hydrohalogenation (with HBr, HCl) and halogenation (with Br₂, Cl₂) are expected to proceed according to established mechanisms for alkenes. In the case of hydrohalogenation with an unsymmetrical reagent like HBr, the addition is predicted to follow Markovnikov's rule. The initial protonation of the double bond would lead to the more stable tertiary carbocation at the C4 position of the piperidine ring, followed by nucleophilic attack of the bromide ion to yield 4-(1-bromoethyl)-4-(piperidin-1-yl)piperidine.

The ethenyl group can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov While specific examples involving this compound are not extensively documented in readily available literature, its structural features suggest potential participation in such transformations. A reaction with a conjugated diene, for instance, would lead to the formation of a new six-membered ring, creating a spirocyclic system at the C4 position of the piperidine ring. The feasibility and stereoselectivity of such reactions would depend on the electronic nature of the diene and the reaction conditions employed. nih.gov

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions. Similar to other vinyl monomers containing nitrogen heterocycles, it can potentially undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways. researchgate.netresearchcommons.org Homopolymerization would yield poly[this compound], a polymer with piperidinylpiperidine moieties as side chains. Furthermore, it could be used in copolymerization with other vinyl monomers (e.g., styrene, acrylates) to synthesize functional polymers with tailored properties, such as altered solubility, basicity, and thermal characteristics. researchgate.netmdpi.com The kinetic and energetic parameters of such polymerization processes would be influenced by factors like monomer and initiator concentration, temperature, and the solvent used. researchcommons.org

Table 2: Potential Polymerization Reactions

| Reaction Type | Description | Potential Initiators |

|---|---|---|

| Homopolymerization | Polymerization of the monomer to form a homopolymer. | Radical (AIBN, BPO), Cationic (Lewis acids), Anionic (Organolithiums). researchgate.net |

| Copolymerization | Polymerization with other vinyl monomers to create a copolymer with specific properties. mdpi.com | Dependent on the comonomer and desired polymerization mechanism. |

Transformations at the Piperidine Nitrogen Atoms

The nitrogen atoms within the two piperidine rings are nucleophilic and basic, making them key sites for alkylation and acylation reactions. The central piperidine contains a secondary amine, which is generally more reactive in these transformations than the tertiary amine of the other piperidine ring.

The secondary nitrogen of the core piperidine ring can be readily functionalized. N-alkylation can be achieved using alkyl halides, leading to the formation of N-substituted derivatives. odu.edu Reaction with an excess of an alkylating agent could lead to the quaternization of the tertiary nitrogen as well, forming a quaternary ammonium (B1175870) salt.

N-acylation, another important transformation, can be performed using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. researchgate.net For example, reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative. nih.gov These reactions are fundamental in medicinal chemistry for modifying the polarity, lipophilicity, and pharmacological profile of piperidine-containing compounds. nih.gov

Table 3: Derivatization at the Piperidine Nitrogen

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, Benzyl bromide) | N-Alkyl derivative |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) or Anhydride (e.g., Acetic anhydride) | N-Acyl (amide) derivative |

Formation of Quaternary Ammonium Salts

The structure of this compound features two tertiary amine nitrogen atoms, both of which are nucleophilic and can react with alkyl halides to form quaternary ammonium salts. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) process. nih.gov The two nitrogen atoms, one on each piperidine ring, are expected to exhibit different reactivities due to their distinct steric and electronic environments.

The nitrogen of the piperidine ring that is directly substituted on the other piperidine ring (the piperidin-1-yl substituent) is sterically more accessible than the nitrogen of the 4-ethenyl-4-substituted piperidine ring. Consequently, it is predicted that mono-quaternization would preferentially occur at this more accessible nitrogen atom.

The reaction with a suitable alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide), would proceed by the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. nih.govresearchgate.net The rate of this reaction is influenced by factors such as the nature of the alkylating agent, the solvent, and the temperature. google.com

It is also conceivable that di-quaternization could be achieved, particularly with the use of excess alkylating agent or under more forcing reaction conditions. This would result in a dicationic species with both nitrogen atoms bearing a positive charge. The formation of such a di-quaternary salt would likely require harsher conditions due to the electrostatic repulsion between the two positive charges.

Table 1: Predicted Quaternization Reactions of this compound

| Alkylating Agent | Predicted Major Product (Mono-quaternization) | Predicted Product (Di-quaternization) |

| Methyl Iodide (CH₃I) | 1-Methyl-1'-(4-ethenyl-4-piperidyl)piperidinium iodide | 1,1'-Dimethyl-4-ethenyl-1,1'-bipiperidinium diiodide |

| Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-1'-(4-ethenyl-4-piperidyl)piperidinium bromide | 1,1'-Diethyl-4-ethenyl-1,1'-bipiperidinium dibromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | 1-Benzyl-1'-(4-ethenyl-4-piperidyl)piperidinium chloride | 1,1'-Dibenzyl-4-ethenyl-1,1'-bipiperidinium dichloride |

Note: The regioselectivity of mono-quaternization is predicted based on steric accessibility.

Modifications of the Piperidin-1-yl Substituent

The piperidin-1-yl substituent in this compound offers several possibilities for chemical modification, primarily centered around the reactivity of its nitrogen atom. As a tertiary amine, this nitrogen can undergo oxidation to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can be a stable compound or serve as an intermediate for further reactions.

Another potential modification involves the Polonovski reaction, where the N-oxide is treated with an activating agent like acetic anhydride. This can lead to the formation of an iminium ion, which can then be trapped by nucleophiles, resulting in the functionalization of the carbon atom alpha to the nitrogen. acs.org However, the presence of two tertiary nitrogens complicates the selectivity of such a reaction.

Furthermore, catalytic methods for the α-functionalization of N-alkyl piperidines have been developed, which could potentially be applied to this system. acs.org These methods often proceed through the in-situ formation of an iminium ion, followed by the addition of a nucleophile. The regioselectivity between the two piperidine rings would be a critical factor to consider in such transformations.

Regioselectivity and Stereoselectivity in Chemical Transformations of the Compound

The chemical transformations of this compound are expected to be governed by the reactivity of the ethenyl (vinyl) group and the two tertiary amine nitrogens. The regioselectivity and stereoselectivity of reactions involving the ethenyl group are of particular interest due to the chiral center at the C4 position of the piperidine ring and the steric bulk of the piperidin-1-yl substituent.

Electrophilic Addition to the Ethenyl Group:

The double bond of the ethenyl group is susceptible to electrophilic addition reactions. The regioselectivity of these additions is predicted to follow Markovnikov's rule in the absence of radical initiators or specific catalysts. However, the significant steric hindrance imposed by the geminal piperidin-1-yl group could influence the approach of the electrophile, potentially leading to anti-Markovnikov products or affecting the reaction rate.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene. Treatment of this compound with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex or 9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, is expected to yield the corresponding primary alcohol. nih.gov The regioselectivity is driven by both electronic and steric factors, with the boron atom adding to the less substituted carbon of the double bond. youtube.com The stereoselectivity of the hydroboration step is typically syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. chemrxiv.org

Epoxidation: The reaction with a peroxy acid, such as m-CPBA, would lead to the formation of an epoxide. The stereoselectivity of this reaction would be influenced by the steric bulk of the adjacent piperidin-1-yl substituent, which would likely direct the incoming electrophile to the less hindered face of the double bond. beilstein-journals.orgresearchgate.net

Halogenation: The addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) to the ethenyl group would also be subject to steric influences. While the addition of HBr would be expected to follow Markovnikov's rule electronically, steric hindrance might favor the formation of the anti-Markovnikov product.

Table 2: Predicted Regio- and Stereoselective Reactions of the Ethenyl Group

| Reaction | Reagents | Predicted Major Product | Regioselectivity | Stereoselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | 2-(4-(Piperidin-1-yl)piperidin-4-yl)ethan-1-ol | Anti-Markovnikov | Syn-addition |

| Epoxidation | m-CPBA | 2-(4-(Piperidin-1-yl)piperidin-4-yl)oxirane | N/A | Diastereoselective (attack from the less hindered face) |

| Hydrobromination (ionic) | HBr | 4-(1-Bromoethyl)-4-(piperidin-1-yl)piperidine | Markovnikov (electronically favored) | Racemic at new chiral center |

| Hydrobromination (radical) | HBr, peroxides | 4-(2-Bromoethyl)-4-(piperidin-1-yl)piperidine | Anti-Markovnikov | Racemic |

Mechanistic Investigations of Molecular Interactions and Reactivity Patterns

Elucidation of Reaction Mechanisms in the Synthesis of 4-Ethenyl-4-(piperidin-1-yl)piperidine

The synthesis of the asymmetrically substituted 4,4-disubstituted piperidine (B6355638) core of this compound can be achieved through a multi-step pathway, likely commencing from a protected piperidin-4-one. A plausible synthetic route involves two key transformations: reductive amination to install the second piperidine moiety, followed by a Wittig reaction to introduce the ethenyl (vinyl) group.

Step 1: Reductive Amination

The initial step involves the reaction of a protected piperidin-4-one, such as N-Boc-piperidin-4-one, with piperidine. This reaction is a classic reductive amination. researchgate.netnih.gov

Mechanism: The reaction begins with the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of the piperidin-4-one.

This is followed by a proton transfer, leading to the formation of a hemiaminal intermediate.

The hemiaminal then dehydrates to form a crucial iminium ion intermediate.

A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, delivers a hydride to the electrophilic carbon of the iminium ion. nih.gov This reduction step yields the 4-(piperidin-1-yl)piperidine core. researchgate.net

Finally, the protecting group (e.g., Boc) is removed under acidic conditions to yield the secondary amine precursor for the next step.

Step 2: Wittig Reaction

The second key transformation is the introduction of the ethenyl group onto the ketone functionality of a suitable precursor, such as 4-(piperidin-1-yl)piperidin-4-one. The Wittig reaction is a widely used method for alkene synthesis from carbonyl compounds. organic-chemistry.orgadichemistry.com

Ylide Formation: The reaction requires a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). This Wittig reagent is typically generated in situ by deprotonating a methyltriphenylphosphonium salt with a strong base like n-butyllithium. lumenlearning.com

Mechanism: The synthesis proceeds via the nucleophilic addition of the ylide's carbanion to the carbonyl carbon of the 4-keto-piperidine derivative. masterorganicchemistry.com This attack can proceed through a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane. pitt.edu

The oxaphosphetane intermediate is unstable and rapidly decomposes. masterorganicchemistry.com The driving force for this decomposition is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide. adichemistry.com This decomposition results in the formation of the desired ethenyl group at the C4 position, yielding this compound. lumenlearning.com

Mechanistic Aspects of Interactions with Molecular Targets

The unique structural arrangement of this compound, featuring two basic nitrogen atoms and a reactive alkene moiety, suggests potential interactions with various biological targets. Piperidine derivatives are known to interact with targets such as sigma (σ) receptors and neurokinin (NK₁) receptors. nih.govtudublin.ie

Structure-Activity Relationships Focused on Molecular Recognition

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For this compound, several key regions of the molecule can be systematically modified to probe their roles in molecular recognition.

The Piperidine Nitrogens: The basicity of the two piperidine nitrogens is critical. It is well-established that a positively charged nitrogen atom is a key pharmacophoric element for binding to targets like the sigma-1 (σ₁) receptor. nih.gov Modifications that alter the pKa of these nitrogens, such as the introduction of electron-withdrawing or -donating groups on the rings, would likely impact binding affinity.

The Ethenyl Group: The vinyl substituent offers several possibilities for interaction. It can engage in hydrophobic or van der Waals interactions within a receptor pocket. Replacing the ethenyl group with other substituents (e.g., ethyl, phenyl, benzyl) would alter the size, lipophilicity, and potential for π-stacking interactions, thereby influencing affinity and selectivity. For instance, in other 4,4-disubstituted piperidines, replacing smaller groups with larger, more lipophilic benzyl ethers significantly enhanced affinity for the NK₁ receptor. tudublin.ie

The Piperidine Rings: The piperidine rings serve as a scaffold. Introducing substituents on either ring could modulate the compound's physicochemical properties and its fit within a binding site. thieme-connect.com For many sigma receptor ligands, the piperidine moiety is a critical structural element for activity. nih.gov

Table 1: Hypothetical Structure-Activity Relationship Data

Binding Site Analysis and Ligand Efficiency Studies

Computational docking and binding site analysis can provide mechanistic insights into how this compound interacts with a molecular target, such as the σ₁ receptor. The σ₁ receptor binding pocket is characterized by a central core with two main hydrophobic regions. nih.gov

Binding Mode: It is hypothesized that the protonated form of one of the piperidine nitrogens would form a key ionic or hydrogen-bond interaction with an acidic residue like Glu172 or Asp126 in the binding site. The piperidine rings and the ethenyl group would likely occupy the hydrophobic pockets, forming van der Waals interactions with nonpolar amino acid residues. nih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of non-hydrogen atoms, HA). It is a valuable tool for assessing the quality of a molecular scaffold. mtak.hu LE is calculated as: LE = (1.37 * pKi) / HA. nih.gov

Lipophilic Ligand Efficiency (LLE): This metric combines potency and lipophilicity (cLogP), providing a measure of drug-like quality. It is calculated as: LLE = pKi - cLogP. mtak.hu An ideal LLE for an optimized drug candidate is often considered to be ≥5.

Table 2: Calculated Physicochemical and Ligand Efficiency Metrics

The calculated LE and LLE values, based on an assumed high affinity, suggest that the this compound scaffold is an efficient platform for binding and possesses favorable drug-like properties.

Influence of Conformational Dynamics on Reactivity and Interactions

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical reactivity and biological activity. Like cyclohexane, piperidine rings preferentially adopt a low-energy chair conformation to minimize steric and torsional strain. wikipedia.orgnih.gov

Conformational Preferences: The two piperidine rings in the molecule will exist predominantly in chair conformations. The bulky piperidin-1-yl and ethenyl groups at the C4 position lock the primary piperidine ring, making ring inversion energetically unfavorable. The orientation of the substituents (axial vs. equatorial) on the second piperidine ring, and the lone pair on its nitrogen, can influence how the molecule presents itself to a binding site or reactant. The equatorial conformation is generally more stable for substituted piperidines. wikipedia.org

Influence on Reactivity: The conformational rigidity around the C4-spirocenter can influence the reactivity of the ethenyl group. The steric bulk of the adjacent piperidine ring may hinder the approach of reagents to the double bond, potentially affecting its participation in reactions like electrophilic additions or hydrogenations. The conformation of the piperidine ring has been shown to have a great influence on the steric-electronic properties and reactivity of attached functional groups. researchgate.net

Table of Compounds

Advanced Academic Applications and Research Opportunities for 4 Ethenyl 4 Piperidin 1 Yl Piperidine

Role as a Synthetic Intermediate for Architecturally Complex Molecules

The structural attributes of 4-Ethenyl-4-(piperidin-1-yl)piperidine make it a highly versatile intermediate for the synthesis of architecturally complex molecules, particularly in the realm of alkaloid and pharmaceutical synthesis. nih.gov The piperidine (B6355638) core is a fundamental component of numerous biologically active compounds. nih.govnih.gov The presence of both a vinyl group and a secondary piperidine moiety allows for orthogonal chemical modifications, providing a platform for the divergent synthesis of complex molecular scaffolds. nih.govacs.org

The vinyl group is amenable to a wide range of chemical transformations. It can participate as a dienophile or diene in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. dtic.mil Furthermore, it is an excellent substrate for various transition metal-catalyzed reactions, including hydroformylation, hydroboration-oxidation, and cross-coupling reactions, enabling the introduction of diverse functional groups. nih.govacs.orgresearchgate.net The reactivity of the vinyl group allows for the construction of sterically crowded stereocenters, a common feature in many biologically active compounds. nih.govbohrium.com

The piperidine nitrogen can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce additional diversity. acs.org The 4,4-disubstituted pattern influences the conformational preference of the piperidine ring, which can be crucial for the biological activity of the final molecule. nih.govacs.org

Below is a table summarizing potential synthetic transformations of this compound:

| Reaction Type | Reagents and Conditions | Potential Product |

| Diels-Alder Cycloaddition | Maleic anhydride, heat | Tricyclic adduct |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 2-(4-(Piperidin-1-yl)piperidin-4-yl)ethan-1-ol |

| Heck Coupling | Aryl halide, Pd catalyst, base | 4-(1-Arylvinyl)-4-(piperidin-1-yl)piperidine |

| Reductive Amination of the Piperidine N-H | Aldehyde/ketone, NaBH(OAc)3 | N-Substituted-4-ethenyl-4-(piperidin-1-yl)piperidine |

| Michael Addition | Thiol, base | 2-((4-(Piperidin-1-yl)piperidin-4-yl)ethyl)sulfide |

Development of Chemical Probes for Biochemical Pathways

Chemical probes are small molecules used to study and manipulate biological systems. northwestern.edu The unique structure of this compound makes it an attractive scaffold for the development of novel chemical probes. The piperidine moiety is a well-established pharmacophore that can be tailored to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. nih.gov

The vinyl group serves as a versatile handle for the attachment of reporter groups, such as fluorophores, biotin, or photoaffinity labels, through reactions like thiol-ene "click" chemistry or Heck coupling. This allows for the visualization and identification of the biological targets of the probe. The development of such probes can provide valuable insights into the function of proteins and the mechanisms of disease.

For instance, a fluorescently labeled derivative of this compound could be used to study the localization and trafficking of its target protein within living cells. The design of such probes can be guided by structure-activity relationship (SAR) studies of related piperidine-based compounds to optimize binding affinity and selectivity. nih.gov

Applications in Material Science and Supramolecular Chemistry (e.g., Non-Linear Optical Materials)

The field of material science is constantly seeking new organic molecules with unique electronic and optical properties. wikipedia.org Piperidine derivatives have been investigated for their potential in non-linear optical (NLO) materials. tandfonline.comresearchgate.netsemanticscholar.org NLO materials are capable of altering the properties of light and have applications in telecommunications, optical computing, and data storage.

The electronic properties of this compound, specifically the presence of the electron-donating piperidinyl group and the π-conjugated vinyl system, suggest that it could serve as a building block for NLO-active chromophores. researchgate.net The incorporation of this molecule into larger conjugated systems could lead to materials with significant second- or third-order NLO responses. researchgate.netrsc.org

In supramolecular chemistry, the ability of molecules to self-assemble into well-defined architectures is exploited to create new materials with emergent properties. northwestern.edu The piperidine nitrogen of this compound can act as a hydrogen bond donor or acceptor, as well as a ligand for metal coordination. This allows for the construction of supramolecular assemblies such as coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded networks. The vinyl group can also be utilized for post-assembly modification or for polymerization to create robust materials.

| Potential Application Area | Relevant Properties of this compound |

| Non-Linear Optical (NLO) Materials | Electron-donating piperidinyl group, π-conjugated vinyl system. researchgate.net |

| Supramolecular Polymers | Hydrogen bonding capabilities of the piperidine nitrogen, potential for polymerization of the vinyl group. |

| Coordination Complexes | Piperidine nitrogen as a ligand for metal ions. |

Contribution to the Understanding of Heterocyclic Chemistry and Structure-Function Relationships

The study of this compound and its derivatives can contribute significantly to the fundamental understanding of heterocyclic chemistry and structure-function relationships. The 4,4-disubstituted piperidine core presents interesting stereochemical and conformational properties. nih.govnih.gov The presence of two bulky substituents at the 4-position can restrict the conformational flexibility of the piperidine ring, leading to a preference for specific chair or twist-boat conformations. nih.govhelsinki.fi

Understanding these conformational preferences is crucial, as they can have a profound impact on the biological activity and physical properties of the molecule. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the conformational landscape of such molecules. optica.orgoptica.org

Furthermore, systematic modification of the substituents on the piperidine nitrogen and the vinyl group, followed by the evaluation of their chemical reactivity and biological activity, can provide valuable insights into structure-activity relationships (SAR). nih.govmdpi.com This knowledge can guide the rational design of new molecules with improved properties for a variety of applications, from pharmaceuticals to materials science. The study of this specific molecule can, therefore, expand the toolbox of synthetic chemists and medicinal chemists, enabling the creation of novel and complex molecular architectures. acs.org

Q & A

Basic: What are the key considerations in designing a synthetic route for 4-Ethenyl-4-(piperidin-1-yl)piperidine?

Designing a synthetic route requires evaluating:

- Substrate compatibility : Piperidine derivatives often require protection/deprotection strategies for reactive groups (e.g., amines). For example, Boc protection (tert-butoxycarbonyl) is commonly used to stabilize intermediates, as seen in 4-Anilino-1-Boc-piperidine synthesis .

- Step efficiency : Multi-step protocols, such as those for 1-Benzyl-4-hydrazinylpiperidine, highlight the need for high-yield reactions and minimal purification .

- Reagent selection : Use of mild bases (e.g., NaOH in dichloromethane) can minimize side reactions, as demonstrated in the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR provides structural confirmation of substituents on the piperidine ring, as validated by NIST data for 4-Phenylpiperidine .

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity thresholds, as in 4-(phenylamino)piperidine derivatives, ensure compound integrity for biological assays .

- X-ray Crystallography : Resolves stereochemistry, exemplified by crystallographic studies of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

Basic: How can researchers optimize reaction conditions to improve the yield of this compound?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine derivatives .

- Temperature control : Low temperatures (−78°C to 0°C) prevent thermal degradation of intermediates, as shown in piperidin-4-one syntheses .

- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity in ethenyl group introduction .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies involving piperidine derivatives?

- Meta-analysis : Cross-reference datasets from structurally similar compounds, such as comparing 1-Ethyl-N-phenylpiperidin-4-amine with N-phenylpiperidin-4-amine to isolate substituent effects .

- Dose-response validation : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to eliminate variability .

- Computational docking : Predict binding affinities to reconcile discrepancies in receptor interactions .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?

- Substituent variation : Synthesize analogs with modifications to the ethenyl or piperidine groups, similar to 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, to assess electronic and steric effects .

- Biological testing : Screen derivatives against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand assays .

- Data integration : Use cheminformatics tools to correlate structural features (e.g., logP, polar surface area) with activity .

Advanced: What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?

- Molecular dynamics (MD) : Simulate solvation effects and conformational flexibility to predict solubility and membrane permeability .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

- QSAR models : Train algorithms using datasets from PubChem or ECHA to forecast ADMET profiles .

Advanced: How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Matrix-matched calibration : Spike compound into biological fluids (e.g., plasma) to account for matrix interference .

- Limit of detection (LOD) : Use LC-MS/MS to achieve sub-nanogram sensitivity, validated via signal-to-noise ratios ≥3:1 .

- Inter-laboratory reproducibility : Adopt reference standards (e.g., 4-Anilino-1-Boc-piperidine) to ensure cross-platform consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.